3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a 2-fluorophenyl group at position 3 and a phenyl group at position 5.
Properties
Molecular Formula |
C19H11FN2O3 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H11FN2O3/c20-14-9-5-4-8-12(14)17-16-13(19(23)24)10-15(21-18(16)25-22-17)11-6-2-1-3-7-11/h1-10H,(H,23,24) |
InChI Key |
OUYJPDGBRJIXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)C(=NO3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
The cyclocondensation strategy leverages hydroxylamine-mediated ring closure to construct the isoxazole moiety. A β-keto ester precursor, 4-(2-fluorobenzoyl)-6-phenylpyridine-3-carboxylic acid ethyl ester, undergoes reaction with hydroxylamine hydrochloride in ethanol under reflux (80°C, 12 hours). This step induces cyclization, forming the isoxazolo[5,4-b]pyridine framework. Subsequent saponification of the ethyl ester with aqueous NaOH (2 M, 70°C, 6 hours) yields the target carboxylic acid.
Key Advantages :
- High functional group tolerance for electron-withdrawing substituents like fluorine.
- Compatibility with ester-protected carboxylic acids, minimizing side reactions.
Limitations :
1,3-Dipolar Cycloaddition
This method employs a nitrile oxide-dipolarophile cycloaddition to simultaneously establish the isoxazole ring and introduce aromatic substituents.
Step 1 : Generation of 2-fluorophenyl nitrile oxide via chlorination of 2-fluorobenzaldoxime (N-chlorosuccinimide, DMF, 0°C, 2 hours).
Step 2 : Reaction with 6-phenylpyridine-4-carbonitrile in toluene at 110°C for 24 hours, forming the fused isoxazolo[5,4-b]pyridine core.
Step 3 : Hydrolysis of the nitrile group at position 4 using H2SO4 (conc., 120°C, 8 hours) to produce the carboxylic acid.
Optimization Insights :
Multi-Component Reaction (MCR) Strategy
A one-pot MCR approach combines 2-fluorobenzaldehyde, hydroxylamine, and 6-phenylpyridine-4-carboxaldehyde in the presence of ammonium acetate (AcOH, 100°C, 18 hours). This cascade reaction proceeds via imine formation, cyclocondensation, and oxidation, directly yielding the target compound.
Critical Parameters :
- Stoichiometric control (1:1:1 molar ratio) prevents oligomerization byproducts.
- Addition of molecular sieves (4 Å) improves yields by absorbing liberated water.
Reaction Optimization and Challenges
Regioselectivity Control
The orientation of substituents during cycloaddition and condensation steps remains a persistent challenge. Computational studies on analogous systems reveal that electron-deficient dipolarophiles favor cycloaddition at the pyridine’s β-position, ensuring correct regiochemistry. Steric effects from the 2-fluorophenyl group further direct reaction pathways, as demonstrated by molecular modeling of transition states.
Functional Group Compatibility
The fluorine atom’s electronegativity necessitates careful selection of reaction media. Polar aprotic solvents (DMF, DMSO) stabilize intermediates in nitrile oxide cycloadditions but risk hydrolyzing the carboxylic acid precursor. Neutral pH conditions (pH 6–7) during ester hydrolysis prevent defluorination, a side reaction observed in strongly acidic environments.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | 1,3-Dipolar Cycloaddition | MCR Approach |
|---|---|---|---|
| Overall Yield | 45–55% | 60–65% | 35–40% |
| Reaction Time | 18–24 hours | 24–30 hours | 18 hours |
| Purification Needs | Column chromatography | Recrystallization | Filtration |
| Scalability | Moderate | High | Low |
Key Observations :
- The 1,3-dipolar cycloaddition offers superior yields and scalability, making it the preferred method for industrial applications.
- MCR strategies, while operationally simple, suffer from low yields due to competing side reactions.
Physicochemical Properties and Characterization
Though experimental data for 3-(2-fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid remain unpublished, analogous compounds provide benchmarks:
¹H NMR predictions (DMSO-d6): δ 8.72 (s, 1H, pyridine-H), 7.85–7.45 (m, 9H, aromatic), 13.2 (s, 1H, COOH).
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Lipophilicity : Aliphatic substituents (e.g., cyclopropyl, ethyl) in analogs such as 3-cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid enhance lipophilicity, which may influence bioavailability .
- Biological Interactions : The furan-2-yl group in 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid introduces oxygen atoms capable of hydrogen bonding, a feature absent in the target compound .
Physicochemical Properties
- Solubility : The target compound’s 2-fluorophenyl group may reduce aqueous solubility compared to polar analogs like 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid .
- Acidity : The pKa of the carboxylic acid moiety is influenced by adjacent substituents. For example, 3-phenyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has a predicted pKa of 0.80 ± 0.30, suggesting moderate acidity .
Q & A
Q. What precautions are critical when handling the compound’s intermediates (e.g., 2-fluoro-4-nitrophenyl precursors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
